molecular formula C12H16BN5O2 B3208954 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine CAS No. 1056039-90-7

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine

Cat. No. B3208954
CAS RN: 1056039-90-7
M. Wt: 273.10
InChI Key: DPCOSDKYSMWJHS-UHFFFAOYSA-N
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Description

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine, also known as TMBTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TMBTP is a boron-containing compound that has been shown to have unique properties that make it a valuable tool in various scientific fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A key aspect of this compound involves its synthesis and crystallographic analysis. Huang et al. (2021) explored the synthesis of related boric acid ester intermediates and their crystal structures, highlighting the methodological approaches in handling similar compounds (Huang et al., 2021).

  • Density Functional Theory (DFT) Studies : The molecular structures of these compounds have been calculated using DFT, as investigated by Yang et al. (2021). This approach provides insights into the electronic properties and stability of these molecules (Yang et al., 2021).

Chemical Reactivity and Molecular Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : Further research by Liao et al. (2022) delves into the molecular electrostatic potential and frontier molecular orbitals of similar compounds, providing valuable information about their chemical reactivity and molecular interactions (Liao et al., 2022).

  • Chemical Stability and Conformational Analysis : The stability and conformational properties of such compounds are critical for their potential applications. Research by Sopková-de Oliveira Santos et al. (2003) on pyridin-2-ylboron derivatives, closely related to the compound of interest, sheds light on these aspects (Sopková-de Oliveira Santos et al., 2003).

Application in Organic Synthesis and Medicinal Chemistry

  • Suzuki Coupling and Medicinal Applications : Bethel et al. (2012) describe the use of similar boronic esters in Suzuki coupling reactions, a key method in the synthesis of medicinally important compounds (Bethel et al., 2012).

  • Potential in Antitubercular Activity : Mohite et al. (2021) investigated the antitubercular activity of 2-(1H-tetrazol-5-yl) pyridine derivatives, suggesting potential medicinal applications for compounds structurally related to the compound (Mohite et al., 2021).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(tetrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN5O2/c1-11(2)12(3,4)20-13(19-11)9-5-6-10(14-7-9)18-8-15-16-17-18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCOSDKYSMWJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine
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5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine
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5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine
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5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine
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5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine
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5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine

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